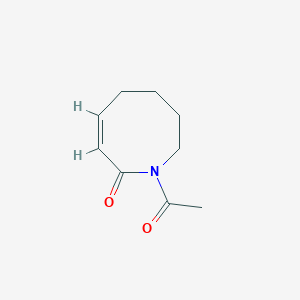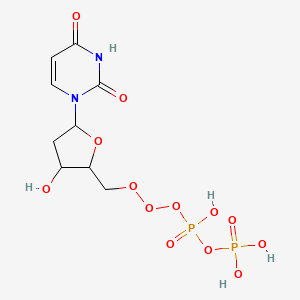
2'-Deoxyuridine-5'-diphosphate-Aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine-5’-diphosphate is a nucleotide analog that plays a crucial role in the biosynthesis of deoxyribonucleic acid (DNA). It is an intermediate in the pyrimidine nucleotide biosynthesis pathway and is involved in the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA replication and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’-diphosphate typically involves the phosphorylation of deoxyuridine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyuridine-5’-diphosphate may involve enzymatic methods using nucleoside diphosphate kinases. These enzymes catalyze the transfer of phosphate groups from nucleoside triphosphates to deoxyuridine, forming the desired diphosphate compound. This method is advantageous due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate forms.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Phosphorylation: Utilizes phosphorylating agents like POCl3.
Hydrolysis: Conducted in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophilic agents and controlled pH.
Major Products:
Phosphorylation: Produces 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: Yields 2’-Deoxyuridine-5’-monophosphate.
Substitution: Results in various nucleotide analogs.
Applications De Recherche Scientifique
2’-Deoxyuridine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and as a reagent in biochemical assays.
Biology: Plays a role in DNA replication and repair studies, serving as a substrate for DNA polymerases.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
Mécanisme D'action
The primary mechanism of action of 2’-Deoxyuridine-5’-diphosphate involves its incorporation into DNA during replication. It is converted to deoxythymidine monophosphate by thymidylate synthase, which is then used in DNA synthesis. This conversion is crucial for maintaining the integrity of the genetic material and preventing mutations . The compound also acts as a substrate for various enzymes involved in nucleotide metabolism, ensuring the proper balance of nucleotides within the cell .
Comparaison Avec Des Composés Similaires
2’-Deoxyuridine-5’-triphosphate: A triphosphate analog involved in DNA synthesis.
2’-Deoxyuridine-5’-monophosphate: A monophosphate form used in nucleotide metabolism.
Thymidine-5’-diphosphate: Another nucleotide analog involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate is unique due to its specific role in the conversion to deoxythymidine monophosphate, which is essential for DNA synthesis. Unlike its triphosphate and monophosphate counterparts, the diphosphate form serves as a critical intermediate in the nucleotide biosynthesis pathway, making it indispensable for maintaining genetic stability .
Propriétés
Formule moléculaire |
C9H14N2O13P2 |
|---|---|
Poids moléculaire |
420.16 g/mol |
Nom IUPAC |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methylperoxy phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O13P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-22-23-26(18,19)24-25(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
Clé InChI |
CJZNXVQYCCPWEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COOOP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



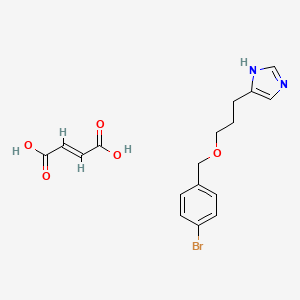
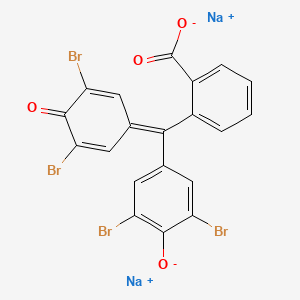
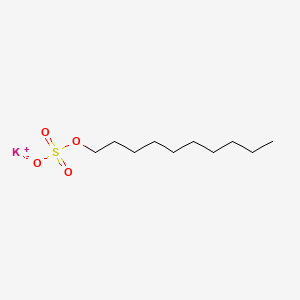

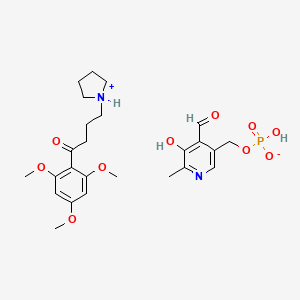


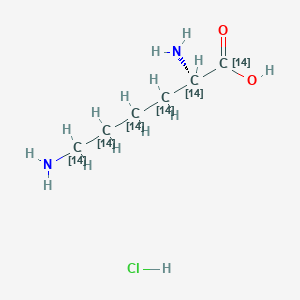
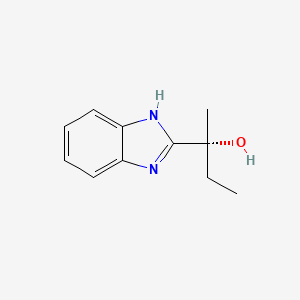
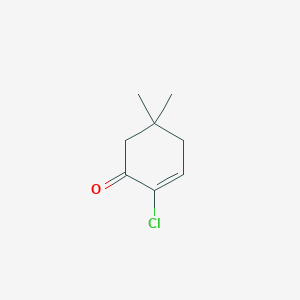
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
